2,4-Difluoro-5-methoxybenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2,4-difluoro-5-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O3/c1-13-7-2-4(8(11)12)5(9)3-6(7)10/h2-3H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVBRQDLGWAGFKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 2,4 Difluoro 5 Methoxybenzoic Acid
Established Synthetic Pathways to Fluorinated Methoxybenzoic Acids
Traditional methods for the synthesis of fluorinated methoxybenzoic acids have laid the groundwork for the development of more sophisticated techniques. These established pathways often involve multi-step sequences that manipulate commercially available precursors.
Nucleophilic Aromatic Substitution Approaches for Benzoic Acid Precursors
Nucleophilic aromatic substitution (SNAr) is a powerful tool for introducing fluorine and methoxy (B1213986) groups onto an aromatic ring, particularly when the ring is activated by electron-withdrawing groups. masterorganicchemistry.com The reaction proceeds through a Meisenheimer intermediate, a negatively charged species that stabilizes the addition of the nucleophile before the leaving group departs. masterorganicchemistry.com The presence of groups like nitro substituents can significantly accelerate the substitution process. beilstein-journals.org
In the context of synthesizing fluorinated methoxybenzoic acids, a common strategy involves the displacement of a suitable leaving group, such as a nitro or another halogen, by a fluoride (B91410) or methoxide (B1231860) ion. For instance, the synthesis of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene has been achieved through fluorodenitration, where a nitro group is replaced by fluorine. beilstein-journals.org Similarly, the methoxy group can be introduced by reacting a fluorinated precursor with a methoxide source. researchgate.net The reactivity in these SNAr reactions is highly dependent on the positioning of activating groups and the nature of the solvent and nucleophile used. masterorganicchemistry.comresearchgate.netresearchgate.net
Arylbenziodoxolones have emerged as effective precursors for the synthesis of fluorobenzoic acids via nucleophilic fluorination. arkat-usa.org For example, 5-nitro-substituted benziodoxoles have shown high reactivity towards fluoride ions, leading to the corresponding fluorobenzoic acids in good yields. researchgate.netarkat-usa.org
| Precursor | Reagent | Product | Significance |
| 2,4-Dinitrofluorobenzene | Amines | N-Aryl/Alkyl-2,4-dinitroaniline | Classic example of SNAr, used by Sanger for peptide sequencing. masterorganicchemistry.com |
| 3,5-Dinitro-1-(pentafluorosulfanyl)benzene | TBAF hydrate | 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene | Demonstrates fluorodenitration as a viable synthetic route. beilstein-journals.org |
| 1-Aryl-5-nitrobenziodoxolones | Fluoride salts | 2-Fluoro-5-nitrobenzoic acid | Efficient synthesis of fluorobenzoic acids, including radiolabeled versions. researchgate.netarkat-usa.org |
| 2,3,4,5-Tetrafluorobenzoic acid | Sodium methoxide | Dimethoxy-difluorobenzoic acid derivatives | Highlights the substitution of fluorine by methoxy groups, with selectivity challenges. researchgate.net |
Electrophilic Fluorination Strategies for Benzoic Acid Derivatives
Electrophilic fluorination offers a complementary approach to nucleophilic methods, involving the reaction of a carbon-centered nucleophile with an electrophilic fluorine source. wikipedia.org Reagents containing a nitrogen-fluorine (N-F) bond are the most common and practical electrophilic fluorinating agents due to their stability and safety. wikipedia.org
The mechanism of electrophilic fluorination is often debated but is generally considered to proceed via an SN2 pathway. wikipedia.org The reactivity of the N-F reagent is enhanced by the presence of electron-withdrawing groups on the nitrogen atom. wikipedia.org Agents like N-fluorobenzenesulfonimide (NFSI) and N-fluoro-o-benzenedisulfonimide (NFOBS) are highly effective for this purpose. wikipedia.org While direct electrophilic fluorination of benzoic acids can be challenging, this method is more commonly applied to activated aromatic systems or used in the synthesis of precursors that are later converted to benzoic acids. researchgate.net
| Fluorinating Agent | Substrate Type | Key Features |
| Elemental Fluorine (F₂) | Various organic molecules | Highly reactive and toxic, requiring specialized handling. researchgate.net |
| N-Fluorobenzenesulfonimide (NFSI) | Carbon nucleophiles | Effective and commonly used N-F reagent. wikipedia.org |
| N-Fluoro-o-benzenedisulfonimide (NFOBS) | Aryl Grignards, aryllithiums | Gives good yields of fluorinated aromatics. wikipedia.org |
Hydrolysis and Functional Group Interconversion Routes
The final step in many synthetic sequences towards 2,4-Difluoro-5-methoxybenzoic acid involves the hydrolysis of an ester or other carboxylate precursor. masterorganicchemistry.comjeeadv.ac.in Saponification, the basic hydrolysis of esters using a hydroxide (B78521) salt like sodium hydroxide or lithium hydroxide, is a widely used method. masterorganicchemistry.com This process is typically irreversible as the resulting carboxylate salt is unreactive towards the alcohol byproduct. masterorganicchemistry.com Subsequent acidification then yields the final carboxylic acid. masterorganicchemistry.com
Functional group interconversions are also critical. For example, a nitro group, often used to direct substitution patterns, can be reduced to an amino group, which can then be removed or converted to other functionalities via diazotization reactions. researchgate.net Similarly, the conversion of a methyl or other alkyl group on the aromatic ring to a carboxylic acid can be achieved through oxidation. jeeadv.ac.in
Advanced Synthetic Techniques for this compound Analogs
Recent advances in synthetic chemistry have provided more efficient and regioselective methods for the preparation of complex aromatic compounds like this compound and its analogs.
Catalytic Approaches in Benzoic Acid Synthesis
Transition-metal catalysis has revolutionized the synthesis of benzoic acid derivatives. bohrium.com Palladium- and ruthenium-catalyzed C-H activation and arylation reactions allow for the direct functionalization of benzoic acids, often with high regioselectivity. nih.gov The carboxylic acid group itself can act as a directing group, facilitating functionalization at the ortho position. nih.gov Mono-protected amino acids have been used as ligands in palladium-catalyzed arylations, enabling reactions to proceed at room temperature. nih.gov However, these methods can be sensitive to steric hindrance, which can affect yields. nih.gov
| Catalyst System | Reaction Type | Substrate | Key Advantages |
| Palladium with MPAA ligand | C-H Arylation | Benzoic acids | Room temperature reaction, good yields. nih.gov |
| Ruthenium | C-H Arylation | Benzoic acids | Tolerant of various functional groups, but can lead to diarylation. nih.gov |
| Iridium | C-H Sulfonamidation | Benzoic acid derivatives | Provides access to N-sulfonyl substituted anthranilic acids. nih.gov |
Directed Ortho-Metalation Strategies for Regioselective Functionalization
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. bohrium.comorganic-chemistry.org The carboxylate group of an unprotected benzoic acid can direct lithiation to the adjacent ortho position. organic-chemistry.orgsemanticscholar.org By carefully choosing the organolithium reagent and reaction conditions, high regioselectivity can be achieved. For example, using s-BuLi/TMEDA at low temperatures directs deprotonation exclusively to the position ortho to the carboxylate in 2-methoxybenzoic acid. organic-chemistry.orgacs.org This allows for the introduction of a wide range of electrophiles at a specific position, providing a versatile route to contiguously substituted benzoic acids that are otherwise difficult to access. bohrium.comorganic-chemistry.org This method offers a significant advantage over traditional electrophilic substitution, which often suffers from poor regioselectivity and low yields. bohrium.com
| Directing Group | Reagent System | Position of Functionalization | Significance |
| Carboxylate | s-BuLi/TMEDA | Ortho to carboxylate | Highly regioselective for unprotected benzoic acids. organic-chemistry.orgacs.org |
| Carboxylate | n-BuLi/t-BuOK | Reversal of regioselectivity | Allows access to different isomers. organic-chemistry.orgacs.org |
One-Pot Synthesis Techniques
One-pot synthesis represents an efficient strategy for preparing complex molecules like this compound by performing multiple reaction steps in a single reactor without isolating intermediates. This approach offers significant advantages, including reduced solvent usage, lower costs, and improved time efficiency. While specific one-pot procedures for this compound are not extensively detailed in the literature, methodologies for structurally related compounds provide a framework for its potential synthesis.
For instance, a one-pot process for preparing alkali metal methoxybenzoates involves the nucleophilic substitution of a chlorinated benzonitrile (B105546) with sodium methylate, followed by in-situ hydrolysis with an alkali metal hydroxide to yield the corresponding methoxybenzoic acid after acidification. google.com This method uses readily available materials and a one-pot process to achieve high yields, making it suitable for industrial production. google.com Similarly, one-pot conversions of sugars into 2,5-furandicarboxylic acid have been achieved using bifunctional catalysts, demonstrating the power of this technique in consolidating multi-step processes. nih.gov The synthesis of various flavone (B191248) derivatives from 2-hydroxyacetophenones has also been accomplished through a one-pot modified Baker–Venkataraman reaction, highlighting the versatility of this strategy for creating substituted aromatic compounds. researchgate.net These examples underscore the potential for developing a streamlined one-pot synthesis for this compound, likely starting from a suitably substituted fluorinated precursor.
Optimization of Reaction Conditions and Yields in Synthetic Pathways
Optimizing reaction conditions is critical for maximizing the yield and purity of the target product in any synthetic pathway. For fluorinated aromatic compounds, key parameters that are often tuned include the choice of catalyst, solvent, reaction temperature, and the nature of the reagents.
In syntheses involving fluorinated compounds, tuning reaction conditions can allow for selective synthesis. researchgate.net For example, in nickel-catalyzed cross-coupling reactions to form gem-difluoroalkenes, the choice of ligands and reaction conditions is crucial for achieving high yields of the desired coupled products. researchgate.net The development of robust catalysts that are stable to high temperatures, oxygen, and moisture can be essential for reactions involving less reactive aryl halides. researchgate.net
The use of specific additives or catalysts can dramatically improve reaction outcomes. In the synthesis of indole-fused pyran derivatives, screening various protonic acids revealed that p-anisic acid significantly enhanced the reaction yield to 74%. acs.org Similarly, the choice of an oxidant, such as K₂S₂O₈, and reaction atmosphere (e.g., oxygen) were found to be critical for the success of the transformation. acs.org These findings highlight that a systematic approach to optimizing each reaction variable is necessary to develop an efficient and high-yielding synthesis for this compound.
Purity and Structural Integrity Characterization Methodologies for Synthetic Products
Ensuring the purity and confirming the structural identity of the synthesized this compound is accomplished through a combination of analytical techniques. Spectroscopic methods are paramount in this process, providing detailed information about the molecular structure and functional groups present.
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For this compound, both ¹H NMR and ¹³C NMR spectroscopy provide key information.
¹H NMR (Proton NMR): The ¹H NMR spectrum would show distinct signals for the aromatic protons and the methoxy group protons. The aromatic protons would appear as complex multiplets due to proton-proton (H-H) and proton-fluorine (H-F) coupling. The methoxy group (–OCH₃) protons would typically appear as a sharp singlet around 3.8-4.0 ppm. chemicalbook.com The carboxylic acid proton (–COOH) would be observed as a broad singlet at a downfield chemical shift, often above 10 ppm. chemicalbook.com
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum would show eight distinct signals corresponding to the eight carbon atoms in the molecule. The signals for the fluorine-bearing carbons would appear as doublets due to carbon-fluorine (C-F) coupling. The carbonyl carbon of the carboxylic acid would be found at a characteristic downfield position (typically ~165-175 ppm). The methoxy carbon would resonate around 55-60 ppm. rsc.org
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity & Key Couplings |
|---|---|---|
| ¹H (Aromatic H-3) | ~7.0-7.3 | Multiplet (dd), coupling to H-6 and F-4 |
| ¹H (Aromatic H-6) | ~7.5-7.8 | Multiplet (dd), coupling to H-3 and F-5 |
| ¹H (-OCH₃) | ~3.9 | Singlet |
| ¹H (-COOH) | >10 | Broad Singlet |
| ¹³C (C=O) | ~165 | Singlet |
| ¹³C (C-F) | ~150-160 | Doublet (large ¹JCF) |
| ¹³C (-OCH₃) | ~56 | Singlet |
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₈H₆F₂O₃, Molecular Weight: 188.13 g/mol ), high-resolution mass spectrometry (HRMS) would be used to confirm the exact mass. researchgate.netscbt.com Techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable for this type of analyte. acs.orgbris.ac.uk
Positive Ion Mode ([M+H]⁺): The spectrum would show a peak at m/z 189.03.
Negative Ion Mode ([M-H]⁻): The spectrum would show a peak at m/z 187.02. researchgate.net
The fragmentation pattern can also provide structural information. Common fragments might include the loss of a hydroxyl group (–OH), a carboxyl group (–COOH), or a methyl group (–CH₃) from the molecular ion.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nist.gov The IR spectrum of this compound would exhibit several characteristic absorption bands. chemicalbook.com
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Carboxylic Acid (O-H) | Stretching | 2500-3300 (broad) |
| Aromatic (C-H) | Stretching | 3000-3100 |
| Carboxylic Acid (C=O) | Stretching | 1680-1710 |
| Aromatic Ring (C=C) | Stretching | 1500-1600 |
| Ether & Acid (C-O) | Stretching | 1200-1300 |
| Aryl-Fluoride (C-F) | Stretching | 1100-1250 |
Chromatographic Methods for Purity Assessment
The purity of synthesized this compound is a critical parameter, ensuring that the compound is free from starting materials, by-products, and other impurities that may arise during its synthesis. Chromatographic techniques are essential for separating the target compound from such impurities and quantifying its purity.
High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for assessing the purity of this compound. A reverse-phase HPLC method is typically employed, which separates compounds based on their hydrophobicity.
In a representative method, the compound is dissolved in a suitable solvent and injected into the HPLC system. The separation is achieved on a non-polar stationary phase, such as a C18 column, using a polar mobile phase. A gradient elution, where the composition of the mobile phase is changed over time, is often used to ensure the effective separation of the main compound from any potential impurities with different polarities. The eluted compounds are monitored using a UV detector, as the benzene (B151609) ring in the molecule absorbs ultraviolet light. The purity is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram.
A typical set of HPLC conditions suitable for the analysis of fluorinated benzoic acids is presented below.
| Parameter | Typical Value |
| Column | Reverse-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% acid (e.g., Trifluoroacetic Acid) B: Acetonitrile |
| Elution Mode | Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV Spectrophotometry at ~210 nm |
| Injection Volume | 10 µL |
| Temperature | Ambient or controlled (e.g., 25 °C) |
X-ray Crystallography for Molecular Structure Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of the molecular structure, including bond lengths, bond angles, and the conformation of the molecule. For this compound, this analysis would confirm the substitution pattern on the benzene ring and reveal how the molecules pack together in the crystal lattice, particularly through hydrogen bonding of the carboxylic acid groups.
While specific crystal structure data for this compound is not publicly available, the data from the closely related compound 2,4-Difluorobenzoic acid serves as an illustrative example of the type of information obtained from such an analysis. nih.govresearchgate.net The fundamental structure, a difluorinated benzoic acid, is expected to exhibit similar crystal packing motifs, primarily driven by the formation of hydrogen-bonded dimers between the carboxylic acid groups. researchgate.net
Below is a table summarizing the crystallographic data for the representative compound, 2,4-Difluorobenzoic acid. nih.gov
| Parameter | Value for 2,4-Difluorobenzoic Acid nih.gov |
| Empirical Formula | C₇H₄F₂O₂ |
| Formula Weight | 158.10 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 14.2 Å, b = 3.8 Å, c = 12.1 Å |
| α = 90°, β = 109.8°, γ = 90° | |
| Volume | 610 ų |
| Z (Molecules/Unit Cell) | 4 |
| Calculated Density | 1.72 g/cm³ |
Derivatization and Analog Development of 2,4 Difluoro 5 Methoxybenzoic Acid
Synthesis of Ester Derivatives of 2,4-Difluoro-5-methoxybenzoic Acid
The conversion of the carboxylic acid group of this compound into an ester is a fundamental derivatization strategy. Esterification is typically achieved through reaction with an alcohol under acidic conditions (Fischer esterification) or by converting the carboxylic acid to a more reactive intermediate, such as an acid chloride, followed by treatment with an alcohol.
These ester derivatives are not only stable compounds but also serve as crucial intermediates in the synthesis of more complex molecules. For instance, various benzoic acid esters have been explored for their potential as potent phosphodiesterase-4 (PDE4) inhibitors, which are of interest for treating respiratory diseases. gatech.edu In such studies, the benzoic acid moiety is systematically modified to optimize biological activity. gatech.edu The synthesis of oxime esters of similar structures, like 2,4-dichloro-5-sulfamoylbenzoic acid, has also been reported as a strategy to develop inhibitors for human carbonic anhydrase isoforms. organic-chemistry.org A patent describes the synthesis of alkyl 2,4-dihalo-3-difluoromethoxy benzoates, highlighting the utility of these esters as precursors for synthesizing fluoroquinolone antibacterial drugs. nih.gov
Below is a table showing examples of ester derivatives that can be synthesized from the parent acid.
| Reactant Alcohol | Ester Product Name | Potential Application |
| Methanol | Methyl 2,4-difluoro-5-methoxybenzoate | Synthetic Intermediate |
| Ethanol (B145695) | Ethyl 2,4-difluoro-5-methoxybenzoate | Synthetic Intermediate |
| Isopropanol | Isopropyl 2,4-difluoro-5-methoxybenzoate | Precursor for Bioactive Molecules |
| Benzyl Alcohol | Benzyl 2,4-difluoro-5-methoxybenzoate | Precursor for Bioactive Molecules |
Formation of Amide Derivatives
The synthesis of amides from this compound represents another major avenue for derivatization, leading to compounds with a wide range of biological activities. avantorsciences.com The most common method involves activating the carboxylic acid, typically by converting it to an acid chloride using reagents like thionyl chloride or oxalyl chloride. This highly reactive intermediate is then reacted with a primary or secondary amine to form the corresponding amide bond. nih.gov This method allows for the facile creation of a large library of amide derivatives by varying the amine component. avantorsciences.comnih.gov
Amide derivatives are a cornerstone of medicinal chemistry, and this scaffold is no exception. The formation of amide bonds is a key step in creating compounds for various therapeutic targets. mdpi.com The resulting amides often exhibit improved biological properties compared to the parent carboxylic acid. nih.gov For example, the replacement of a carboxylic acid with an amide or a bioisosteric equivalent like an oxadiazole or triazole is a common strategy in drug design to enhance cell permeability and target engagement. researchgate.net
The following table illustrates the formation of various amide derivatives.
| Reactant Amine | Amide Product Name | General Structure |
| Ammonia | 2,4-Difluoro-5-methoxybenzamide | Ar-CONH₂ |
| Methylamine | N-Methyl-2,4-difluoro-5-methoxybenzamide | Ar-CONHCH₃ |
| Aniline | N-Phenyl-2,4-difluoro-5-methoxybenzamide | Ar-CONHC₆H₅ |
| Piperidine | (2,4-Difluoro-5-methoxyphenyl)(piperidin-1-yl)methanone | Ar-CON(CH₂)₅ |
Development of Complex Polycyclic and Heterocyclic Derivatives
The scaffold of this compound is instrumental in building more complex molecular architectures, including fused polycyclic and heterocyclic systems that are often the basis for potent pharmaceutical agents.
Quinolone Derivatives
Fluorinated benzoic acids are critical starting materials for the synthesis of fluoroquinolone antibiotics, a class of broad-spectrum antibacterial drugs. The synthesis of these complex heterocyclic systems is a multi-step process. For example, a practical synthesis of a key intermediate for quinolone drugs, 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, starts from the related 2,4-difluoro-3-chlorobenzoic acid. The process involves a sequence of nitration, esterification, reduction of the nitro group to an amine, followed by diazotization and hydrolysis. This substituted benzoic acid derivative is then elaborated through further steps, including condensation and cyclization reactions, to construct the final quinolone core. The fluorine atoms from the initial benzoic acid are retained in the final drug molecule and are often essential for its antibacterial activity.
Barbiturate (B1230296) Derivatives
Barbiturates are a class of drugs derived from barbituric acid, which is a pyrimidine (B1678525) heterocycle. The classical synthesis involves the condensation reaction between a dialkyl-substituted malonic ester and urea. The substituents at the 5-position of the barbiturate ring are crucial for its pharmacological activity. While this compound could theoretically be used as a precursor to create a substituted malonic ester for this purpose, a direct synthesis of a barbiturate derivative from this specific benzoic acid is not well-documented in the reviewed scientific literature. Other synthetic methods for 5-substituted barbiturates include the direct arylation of 5-diazobarbituric acids with arenes, catalyzed by rhodium(II) complexes, to form 5-aryl barbiturates. avantorsciences.com
Spirocyclic Palladacycles
Modern organometallic chemistry provides powerful tools for constructing complex molecular architectures. A notable example is the palladium-catalyzed synthesis of spirocycles. Research has shown that a palladium-catalyzed cascade reaction can efficiently assemble spirocyclic pyrrolines. This process involves a Narasaka–Heck cyclization followed by C–H activation to form a spiropalladacycle intermediate. This intermediate can then be trapped by an insertion unit. Substituted 2-chlorobenzoic acids have been successfully employed as this C2 insertion unit. The reaction proceeds via oxidative addition of the palladium intermediate to the carbon-chlorine bond of the benzoic acid, followed by reductive elimination to form the new carbon-carbon bonds of the spirocycle. Given that a range of functional groups on the benzoic acid are tolerated in this reaction, this compound represents a suitable substrate for this type of transformation to create novel spirocyclic compounds.
Polyacene and Naphthol Derivatives via Diels-Alder Reactions
The Diels-Alder reaction is a powerful [4+2] cycloaddition reaction in organic synthesis used to form six-membered rings, which can be precursors to polyacene and naphthol structures. The reaction involves a conjugated diene and a dienophile. Its efficiency is generally enhanced when the dienophile is substituted with electron-withdrawing groups, as this lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO).
Derivatives of this compound, such as its vinyl or acrylate (B77674) esters, would be expected to be effective dienophiles due to the electron-withdrawing nature of the fluoro and carboxylate groups. These could react with various dienes to construct complex polycyclic systems. Conversely, the benzene (B151609) ring itself could potentially be converted into a diene, although this is less common. While the principles of the Diels-Alder reaction suggest the utility of this compound derivatives in such syntheses, specific examples of their use to create polyacene or naphthol derivatives are not prominently featured in the surveyed literature.
Structural Modifications and Substituent Effects on Reactivity
The chemical behavior of this compound in derivatization reactions is a direct consequence of the electronic properties of its substituents. The two fluorine atoms and the methoxy (B1213986) group exert powerful, and sometimes competing, influences on the aromatic ring and the carboxylic acid functional group. These effects modulate the electron density distribution across the molecule, thereby controlling its reactivity towards various chemical transformations. nih.gov
Influence of Fluorine Substitution Pattern
The presence and position of fluorine atoms on the benzoic acid scaffold are critical determinants of its chemical reactivity. Fluorine is the most electronegative element, and its primary influence is a strong electron-withdrawing inductive effect (-I), which it exerts through the sigma bonds. researchgate.net This effect significantly increases the acidity of the carboxylic acid group by stabilizing the resulting carboxylate anion. libretexts.org The presence of two fluorine atoms on the ring, as in this compound, substantially enhances this acidifying effect compared to benzoic acid or its monofluorinated counterparts.
The substitution pattern itself is also crucial. The fluorine atom at the C2 position (ortho to the carboxylic acid) gives rise to the "ortho-effect." This phenomenon, attributed to a combination of steric and electronic factors, typically increases the acid strength of a benzoic acid regardless of the substituent's electronic nature. nih.govlibretexts.org The steric hindrance from the ortho-substituent can force the carboxylic acid group out of the plane of the aromatic ring, which reduces cross-conjugation with the ring and strengthens the resonance stabilization within the carboxylate group itself. nih.gov
While fluorine does possess an electron-donating resonance effect (+R) via its lone pairs, this effect is considerably weaker than its powerful inductive pull. researchgate.netacs.org In the case of this compound, the net electronic impact of the two fluorine atoms is a strong deactivation of the ring towards electrophilic substitution, making the aromatic core more electron-deficient. This deactivation also makes the carbonyl carbon of the carboxylic acid more electrophilic and susceptible to nucleophilic attack, a key step in many derivatization reactions such as esterification and amidation.
Table 1: Research Findings on the Acidity of Fluorinated Benzoic Acid Analogs
| Compound | pKa | Influence of Fluorine |
| Benzoic Acid | 4.20 | Baseline acidity. |
| 2-Fluorobenzoic Acid | 3.27 | Increased acidity due to the ortho-effect and inductive withdrawal. nih.govlibretexts.org |
| 4-Fluorobenzoic Acid | 4.14 | Slightly increased acidity due to inductive withdrawal from the para position. libretexts.org |
| 2,4-Difluorobenzoic Acid | 3.27 | Significantly increased acidity due to the combined inductive effects of two fluorine atoms and the ortho-effect from the C2-fluorine. nih.gov |
Note: pKa values are approximate and can vary slightly with measurement conditions. The data illustrates the general trends in acidity.
Role of the Methoxy Group in Chemical Transformations
The methoxy group (-OCH₃) introduces a contrasting electronic influence on the this compound molecule. It exhibits a dual nature: it is electron-donating through resonance (+M or +R effect) and weakly electron-withdrawing through induction (-I effect) due to the oxygen atom's electronegativity. stackexchange.com
The resonance effect, where the oxygen's lone pairs delocalize into the aromatic ring, is generally dominant. stackexchange.comquora.com This effect increases the electron density on the ring, particularly at the positions ortho and para to the methoxy group. In this compound, the methoxy group is at C5, making C4 (para) and C6 (ortho) the primary sites of increased electron density. This electron donation counteracts the strong deactivating effects of the fluorine atoms and can be harnessed to direct electrophilic aromatic substitution reactions to the C6 position, the only available activated site.
Furthermore, the methoxy group can act as a coordinating group in metal-catalyzed reactions. Studies on related methoxybenzoic acids have shown that the oxygen atom can direct catalysts to a specific C-H bond, enabling regioselective functionalization. mdpi.com For instance, in rhodium-catalyzed annulations, the methoxy group can guide the reaction to the less sterically hindered ortho position, showcasing its crucial role in controlling the outcome of complex chemical transformations. mdpi.com This directing capability is vital for the synthesis of complex derivatives where precise control of substituent placement is necessary.
Table 2: Summary of the Electronic Effects of the Methoxy Group
| Electronic Effect | Description | Impact on Reactivity |
| Resonance (+M) | Donation of lone pair electrons from the oxygen atom into the aromatic π-system. stackexchange.com | Activates the ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions. quora.com |
| Inductive (-I) | Withdrawal of electron density through the sigma bond due to the high electronegativity of oxygen. stackexchange.com | Weakly deactivates the ring and slightly increases the acidity of the carboxylic acid. |
Stereochemical Considerations in Derivative Synthesis
The synthesis of chiral derivatives from an achiral starting material like this compound requires the introduction of one or more stereocenters. While the parent molecule is planar and lacks stereocenters, its functional groups offer pathways for stereoselective synthesis.
A key area of modern synthetic chemistry involves the stereoselective functionalization of C-F bonds. Recent advancements have demonstrated that it is possible to achieve desymmetrization of geminal difluoroalkane groups using frustrated Lewis pair (FLP) chemistry. nih.gov This methodology allows for the monoselective activation of one of two enantiotopic C-F bonds, leading to the formation of stereoenriched products. nih.gov
For derivatives of this compound, this approach holds significant promise. If the carboxylic acid were transformed into a group containing a difluoromethylene (-CF₂-) unit (e.g., -CH(OH)CF₂R or -C(O)CF₂R), it would be conceivable to apply such stereoselective C-F activation methods. By using a chiral Lewis base (such as a chiral sulfide) in the FLP system, one of the two fluorine atoms could be selectively displaced by a nucleophile, thereby creating a new chiral center at the carbon atom. nih.gov The diastereomeric ratio of the resulting products is thermodynamically controlled, and high levels of stereoselectivity have been reported for various substrates. nih.gov This strategy represents a potential route to access novel, enantioenriched fluoro-organic compounds derived from this compound.
Advanced Research Applications of 2,4 Difluoro 5 Methoxybenzoic Acid and Its Derivatives
Medicinal Chemistry and Pharmaceutical Development
In the realm of medicinal chemistry, the core structure of 2,4-Difluoro-5-methoxybenzoic acid is employed to generate a variety of derivatives that are then investigated for their potential therapeutic effects. The presence of fluorine atoms is a key feature, as they can enhance metabolic stability, binding affinity, and bioavailability of the final compounds.
Role as Key Intermediates for Biologically Active Molecules
This compound is a well-established intermediate in the synthesis of more complex organic molecules. One common synthetic route involves the esterification of the acid with ethanol (B145695) in the presence of a catalyst, such as sulfuric acid, to produce Ethyl 2,4-difluoro-5-methoxybenzoate. This ethyl ester then serves as a versatile building block for developing pharmaceutical compounds and other specialty chemicals. The parent acid can also be used in coupling reactions, such as those involving HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), to be joined with other molecular fragments, paving the way for the creation of a diverse library of test compounds.
Investigations into Anti-inflammatory Agents
Currently, there is a lack of specific published research detailing the synthesis and evaluation of derivatives of this compound for anti-inflammatory activities.
Exploration of Antimicrobial Properties
The exploration of derivatives of this compound for antimicrobial use is an emerging area of interest. Preliminary studies on its derivative, Ethyl 2,4-difluoro-5-methoxybenzoate, suggest that it may possess antimicrobial properties. However, detailed investigations to fully characterize these effects and identify the specific pathogens they may be effective against are still required.
Studies on Anticancer Activities
Similar to its antimicrobial potential, derivatives of this compound are being explored for their possible utility in oncology. Initial research indicates that Ethyl 2,4-difluoro-5-methoxybenzoate might have anticancer properties, which has prompted further investigation into its potential as an enzyme inhibitor or its interactions with other biological targets relevant to cancer therapy. The fluorine substituents are thought to potentially enhance the binding affinity of such compounds to proteins, which is a crucial aspect of drug development. However, comprehensive studies are needed to validate these preliminary findings.
Synthesis of Novel Compounds with Improved Pharmacological Profiles
The synthesis of novel compounds from this compound is an active area of chemical research. The unique combination of fluorine and methoxy (B1213986) groups on the benzene (B151609) ring provides a distinct starting point for creating new chemical entities. The goal of such synthetic efforts is often to improve pharmacological profiles, for instance, by enhancing the solubility and bioavailability of new potential drugs. While this is a general aim in medicinal chemistry, specific examples demonstrating improved profiles originating from this particular acid are not yet detailed in the literature.
Agrochemical Research and Development
There is no publicly available research or patent literature that indicates the use of this compound or its derivatives in the field of agrochemical research and development at this time.
Building Blocks for Herbicide Synthesis
This compound serves as a crucial intermediate or starting material in the synthesis of complex herbicidal agents. nih.gov The chemical structure of this acid provides several reaction points. The carboxylic acid group (-COOH) is readily converted into esters, amides, or acid chlorides, allowing it to be linked to other molecular fragments. jeeadv.ac.in Furthermore, the fluorinated benzene ring can undergo various substitution reactions, enabling the creation of diverse and novel molecules.
The presence of fluorine atoms is particularly significant in agrochemical design. The carbon-fluorine bond is exceptionally strong, which can enhance the metabolic stability of the final herbicide molecule in the field. This increased stability can lead to longer-lasting weed control. Moreover, fluorine's high electronegativity can influence the molecule's ability to bind to target enzymes in weeds, a key factor in its herbicidal efficacy. The process of creating these complex agrochemicals often involves multi-step syntheses where the specific arrangement of substituents on the initial benzoic acid ring is critical for the biological activity of the final product. google.com
Structure-Activity Relationships in Crop Protection Agents
Structure-Activity Relationship (SAR) studies are fundamental to the development of effective and selective herbicides. These studies systematically modify a lead compound's structure to understand how each part of the molecule contributes to its biological activity. mdpi.com For herbicides derived from this compound, the position and nature of the substituents are paramount. researchgate.netpsu.edu
The two fluorine atoms at the 2 and 4 positions significantly influence the molecule's acidity and electronic distribution. libretexts.orglibretexts.org This electronic profile is critical for how the molecule interacts with its biological target within the plant. The methoxy group at the 5-position also plays a vital role, affecting the molecule's solubility, transport within the plant, and how it fits into the active site of a target enzyme.
SAR studies on related benzoic acid herbicides have shown that even small changes can lead to dramatic differences in efficacy. mdpi.com For instance, shifting a fluorine atom to a different position or replacing the methoxy group with another functional group could increase or decrease its ability to control specific weed species, or alter its selectivity towards the desired crop.
Table 1: Hypothetical Structure-Activity Relationship (SAR) Insights for Herbicides Derived from this compound
| Structural Modification | Predicted Impact on Herbicidal Activity | Rationale |
|---|---|---|
| Removal of one fluorine atom | Likely decrease in activity | Fluorine's electronegativity is often crucial for binding to the target enzyme and for metabolic stability. |
| Shifting fluorine from C2 to C3 | Significant change in activity | The position of substituents dramatically alters the electronic landscape of the ring, affecting target interaction. The "ortho effect" of the C2 fluorine is lost. wikipedia.orgpearson.com |
| Replacing methoxy (-OCH3) with ethoxy (-OCH2CH3) | Possible minor change in activity | This modification slightly increases size and lipophilicity, which could subtly affect uptake and transport in the plant. |
| Replacing methoxy (-OCH3) with a hydroxyl (-OH) group | Likely significant change in activity | A hydroxyl group can form different hydrogen bonds and changes the molecule's polarity, which would alter its binding characteristics. |
Materials Science Research
The unique properties imparted by fluorine atoms have made fluorinated compounds valuable in the development of advanced materials. The research into this compound and its derivatives extends into this field, exploring their potential in creating new polymers, coatings, and functional organic materials.
Application in Polymer and Coating Synthesis
The structure of this compound makes it a candidate for incorporation into high-performance polymers and coatings. The carboxylic acid functional group provides a reactive handle for polymerization reactions. For instance, it can undergo condensation polymerization with diols to form polyesters or with diamines to form polyamides.
The inclusion of the difluorinated methoxy-phenyl group into a polymer backbone is expected to confer desirable properties. The high thermal stability and chemical resistance of the carbon-fluorine bond can translate to the final material, making it more durable and suitable for harsh environments. Furthermore, fluorine atoms are known to lower the surface energy of materials, which can be exploited to create coatings with water-repellent (hydrophobic) and oil-repellent (oleophobic) properties. Such coatings are valuable for applications ranging from self-cleaning surfaces to protective layers on electronics.
Development of Advanced Functional Organic Materials
Beyond polymers, there is growing interest in using highly functionalized aromatic compounds like this compound to create advanced organic materials with specific electronic or optical properties. The interplay between the electron-withdrawing fluorine atoms and the electron-donating methoxy group creates a distinct electronic profile on the benzene ring. nih.gov
This tailored electronic structure is a key area of investigation for creating materials for organic electronics. Derivatives of this acid could be synthesized to explore applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as components in organic field-effect transistors (OFETs). The specific substitution pattern influences the material's energy levels (HOMO/LUMO), which dictates its electronic and photophysical behavior. nih.gov By modifying the core structure of this compound, researchers aim to fine-tune these properties to develop new materials for next-generation electronic devices. acs.org
Analytical Chemistry Methodologies
Accurate and reliable analytical methods are essential for all areas of chemical research and industry. These methods rely on well-characterized reference standards to ensure the quality and validity of results.
Use as Reference Standards in Chromatographic Techniques
In analytical chemistry, a reference standard is a highly purified compound used as a measurement base. sigmaaldrich.com Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) use these standards to identify and quantify substances in a sample. ekb.eg For example, when a laboratory is synthesizing a new herbicide derived from this compound, they would need a pure sample of the acid to act as a reference standard.
By running the standard through the chromatograph, analysts can determine its retention time (the time it takes to pass through the system) and its detector response. This information allows them to confirm the presence of this compound in a reaction mixture and to calculate its concentration accurately. While not a universally stocked commercial standard, it serves as an essential in-house reference for any research or manufacturing process that involves it. sigmaaldrich.comekb.eg
Table 2: Properties of this compound Relevant to its Use as an Analytical Standard
| Property | Value | Relevance in Chromatography |
|---|---|---|
| Molecular Formula | C₈H₆F₂O₃ | Fundamental for identification and for mass spectrometry detection. |
| Molecular Weight | 188.13 g/mol | Used in the preparation of standard solutions of known concentration. sigmaaldrich.com |
| Appearance | Solid | Determines the appropriate solvent for preparing standard solutions for HPLC or GC analysis. sigmaaldrich.com |
| Purity | >97% (typical) | High purity is the most critical requirement for a reference standard to ensure analytical accuracy. sigmaaldrich.com |
Calibration in Mass Spectrometry
No published research or data could be identified detailing the use of this compound as a calibrant for mass spectrometry. The common practice for mass calibration typically involves compounds with well-characterized fragmentation patterns or a series of compounds covering a wide mass range, such as peptide or protein standards, or sometimes the matrix material itself in MALDI techniques like 2,5-dihydroxybenzoic acid (DHB). There is no evidence to suggest this compound is used in this capacity.
Characterization of Complex Mixtures
Similarly, no specific applications of this compound in the characterization of complex mixtures were found in the available scientific literature. While isotopically labeled standards of other benzoic acid derivatives, such as 4-(methoxy-d3)-benzoic acid, are used to quantify components in complex matrices like lignin, no such derivative of this compound or its application has been reported for similar purposes. The use of this compound as an internal or external standard for the qualitative or quantitative analysis of complex samples remains undocumented.
Theoretical and Computational Chemistry Studies
Mechanistic Pathway Elucidation through Computational Modeling
Transition State Analysis
While the methodologies mentioned—such as Density Functional Theory (DFT) for geometry optimization, vibrational spectra simulation, and Frontier Molecular Orbital (HOMO-LUMO) analysis—are standard and powerful tools in computational chemistry for characterizing molecules, their specific application to 2,4-Difluoro-5-methoxybenzoic acid has not been documented in accessible literature. Generating content for these sections without specific data would result in speculation and would not meet the required standard of a professional and authoritative article based on research findings.
Prediction of Chemical Reactivity and Selectivity
Computational chemistry, particularly Density Functional Theory (DFT), has been instrumental in predicting the chemical reactivity and selectivity of this compound. These theoretical studies help in identifying the most probable sites for electrophilic and nucleophilic attacks, thereby guiding synthetic strategies.
The electronic properties of the molecule, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), are key determinants of its reactivity. The presence of two electron-withdrawing fluorine atoms at positions 2 and 4, and an electron-donating methoxy (B1213986) group at position 5, creates a unique electronic environment on the benzene (B151609) ring. This substitution pattern significantly influences the acidity of the carboxylic acid group and the susceptibility of the aromatic ring to further substitution.
Key Research Findings:
Protonation Sites: Theoretical calculations can predict the most likely atom to be protonated. In derivatives of similar structures, the nitrogen atom of a benzothiazole (B30560) ring has been identified as the most nucleophilic center and the preferred site for protonation.
Electrophilic and Nucleophilic Centers: DFT studies can identify electrophilic and nucleophilic sites within a molecule. For instance, in 2-phenylbenzothiazole (B1203474) derivatives, specific carbon atoms on the benzothiazole ring were found to be the most electrophilic, suggesting these as likely points of interaction with nucleophiles like DNA.
Reactivity Descriptors: Various reactivity descriptors, calculated through computational methods, provide a quantitative measure of the molecule's reactivity. These descriptors help in comparing the reactivity of different derivatives and in understanding the effect of various substituents.
Table 1: Calculated Reactivity Descriptors for a Hypothetical Substituted Benzoic Acid Derivative
| Descriptor | Value | Interpretation |
| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 5.3 eV | Relates to the chemical stability and reactivity of the molecule. |
| Global Hardness | 2.65 eV | Measures the resistance to change in electron distribution. |
| Global Softness | 0.38 eV⁻¹ | The reciprocal of hardness, indicating higher reactivity. |
| Electronegativity | 3.85 eV | Measures the power of an atom or group to attract electrons. |
| Electrophilicity Index | 2.79 eV | A measure of the electrophilic character of a molecule. |
Note: The values in this table are illustrative and would need to be specifically calculated for this compound using appropriate computational methods.
In Silico Screening and Design of Novel Derivatives for Targeted Applications
In silico screening and computational design are powerful tools for discovering and optimizing novel derivatives of this compound for specific applications, such as in medicinal chemistry and materials science. These methods allow for the rapid evaluation of large virtual libraries of compounds, saving significant time and resources compared to traditional experimental approaches.
The process typically involves creating a virtual library of derivatives by modifying the parent structure of this compound with various functional groups. These virtual compounds are then screened for their potential to interact with a specific biological target or to possess desired material properties.
Key Research Findings:
Drug Design: Computational techniques like molecular docking are used to predict the binding affinity and mode of interaction of derivatives with protein targets. This is crucial in the design of new drugs. For example, novel pyrimidine-5-carbonitrile derivatives have been designed and evaluated as potential anti-proliferative agents and VEGFR-2 inhibitors. Molecular docking studies of these compounds showed binding modes similar to known inhibitors.
QSAR Models: Quantitative Structure-Activity Relationship (QSAR) models are developed to correlate the structural features of molecules with their biological activity or properties. These models can then be used to predict the activity of newly designed compounds. For instance, 3D-QSAR studies on a series of inhibitors for glycogen (B147801) synthase kinase 3 (GSK-3) have helped in understanding the structure-activity relationships and in designing more potent inhibitors.
Molecular Dynamics Simulations: Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules and their complexes over time. MD simulations can be used to assess the stability of a ligand-protein complex, which is a critical factor in drug design.
Topological Fingerprints and Material Design Principles
Topological fingerprints are numerical representations of a molecule's structure that encode information about its connectivity and shape. These fingerprints are used in similarity searching, clustering of compound libraries, and in the development of QSAR models. In the context of material design, understanding the relationship between the molecular structure and the macroscopic properties of a material is essential.
The specific arrangement of atoms and functional groups in this compound, including its fluorination pattern, influences its intermolecular interactions and, consequently, its solid-state properties.
Key Research Findings:
Intermolecular Interactions: The fluorine atoms and the methoxy and carboxylic acid groups can participate in various non-covalent interactions, such as hydrogen bonding and halogen bonding. These interactions play a crucial role in determining the crystal packing and the physical properties of the material.
Crystal Engineering: By understanding the preferred intermolecular interactions, it is possible to design new materials with desired crystal structures and properties. For example, the study of fluorinated benzenesulfonamides has revealed alternative binding modes in the crystalline state, highlighting the impact of fluorination on solid-state packing.
Material Properties Prediction: Computational methods can be used to predict various material properties, such as melting point, solubility, and mechanical strength, based on the molecular structure. This allows for the in silico design of materials with tailored characteristics.
Future Research Directions and Translational Perspectives
Emerging Applications in Interdisciplinary Research
While direct, large-scale applications of 2,4-Difluoro-5-methoxybenzoic acid are still under exploration, its role as a key building block in the synthesis of complex, high-value molecules positions it at the forefront of several interdisciplinary research areas. Its unique substitution pattern is particularly valuable in the design of novel bioactive compounds and functional materials.
In the realm of medicinal chemistry , this fluorinated benzoic acid derivative is an attractive starting material for the synthesis of enzyme inhibitors and receptor modulators. The fluorine atoms can enhance metabolic stability and binding affinity, while the methoxy (B1213986) group can participate in crucial hydrogen bonding interactions within biological targets. Researchers are actively investigating its incorporation into scaffolds for potential anticancer and antiviral agents.
The field of agrochemicals also presents opportunities for this compound. The development of new herbicides and fungicides often relies on the synthesis of molecules with specific steric and electronic properties to ensure target specificity and environmental compatibility. The difluoro-methoxy substitution pattern can be exploited to fine-tune the biological activity and physical properties of new agrochemical candidates.
Furthermore, in materials science , fluorinated aromatic compounds are utilized in the creation of advanced polymers, liquid crystals, and organic light-emitting diodes (OLEDs). The introduction of this compound into these materials can influence properties such as thermal stability, optical characteristics, and solubility, opening avenues for the development of novel functional materials with tailored performance.
Challenges and Opportunities in Synthesis Scale-up and Process Optimization
The transition from laboratory-scale synthesis to industrial production of this compound presents both challenges and opportunities. The multi-step synthesis of such a polysubstituted aromatic ring often involves hazardous reagents and requires precise control over reaction conditions, which can be difficult and costly to implement on a large scale.
A key challenge lies in the selective introduction of the fluorine and methoxy groups at the desired positions on the benzene (B151609) ring. For instance, a plausible industrial route could be adapted from the synthesis of structurally similar compounds like 2,4,5-trifluoro-3-methoxybenzoyl chloride, which starts from tetrachlorophthalic anhydride. This process involves several stages, including imidization, fluorine substitution, ring-opening, decarboxylation, methylation, and chlorination. Each of these steps requires careful optimization to maximize yield and minimize the formation of impurities.
Table 1: Potential Challenges and Opportunities in the Scale-up of this compound Synthesis
| Challenge | Opportunity |
| Handling of hazardous reagents (e.g., fluorinating agents, strong acids/bases) | Development of greener and safer synthetic routes using novel catalytic systems. |
| Multi-step synthesis leading to lower overall yield and higher cost | Process intensification through continuous flow chemistry, reducing reaction times and improving safety. |
| Formation of regioisomers and other impurities requiring complex purification | Optimization of reaction conditions (temperature, pressure, catalysts) to enhance selectivity. |
| Cost of starting materials and reagents | Identification of more economical starting materials and development of efficient recycling strategies for reagents and solvents. |
Advancements in Targeted Therapeutic Design Based on Structure-Activity Relationships
The rational design of new therapeutic agents increasingly relies on a deep understanding of the structure-activity relationships (SAR) of lead compounds. While specific SAR studies on this compound itself are not extensively published, valuable insights can be gleaned from research on structurally related molecules. For example, studies on pyrrolo[2,1-f] lab-chemicals.comresearchgate.netbldpharm.comtriazine-based inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) and fibroblast growth factor receptor-1 (FGFR-1) have utilized a 4-(2,4-difluoro-5-(methoxycarbamoyl)phenylamino) moiety.
In these studies, the 2,4-difluoro substitution on the phenyl ring was found to be crucial for potent inhibitory activity. This suggests that the electron-withdrawing nature of the fluorine atoms at these positions plays a key role in the molecule's interaction with the target enzymes. The methoxy group at the 5-position, while not directly part of the "methoxybenzoic acid" core in this example, highlights the importance of substitution at this position for modulating the electronic environment of the ring and potentially influencing binding affinity and pharmacokinetic properties.
Future research in this area will likely involve the synthesis of a library of derivatives of this compound, where the carboxylic acid group is modified to various amides, esters, and other functional groups. By systematically altering the substituents and evaluating their biological activity, researchers can build a comprehensive SAR model. This model will be instrumental in guiding the design of more potent and selective drug candidates targeting a range of diseases.
Integration with Advanced Analytical Techniques for Enhanced Characterization
The unambiguous characterization of this compound and its derivatives is critical for both research and industrial applications. The integration of advanced analytical techniques is essential to confirm the structure, purity, and properties of these compounds.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of fluorinated organic molecules. ¹H NMR provides information on the protons in the molecule, while ¹³C NMR details the carbon skeleton. Crucially, ¹⁹F NMR is indispensable for confirming the presence and chemical environment of the fluorine atoms, providing distinct signals for the fluorine atoms at the 2- and 4-positions.
Mass Spectrometry (MS) , often coupled with chromatography techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is vital for determining the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the confident determination of the elemental composition.
Chromatographic techniques , such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for assessing the purity of this compound and for separating it from any isomers or impurities that may have formed during synthesis.
Table 2: Advanced Analytical Techniques for the Characterization of this compound
| Analytical Technique | Purpose |
| ¹H, ¹³C, and ¹⁹F NMR | Structural elucidation and confirmation of functional groups. |
| High-Resolution Mass Spectrometry (HRMS) | Accurate molecular weight determination and elemental composition analysis. |
| HPLC and GC | Purity assessment and separation of isomers and impurities. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of characteristic functional groups (e.g., C=O, C-F, C-O). |
| X-ray Crystallography | Determination of the three-dimensional solid-state structure. |
Future advancements in analytical instrumentation, such as higher field NMR spectrometers and more sensitive mass analyzers, will continue to enhance the ability to characterize complex fluorinated molecules like this compound with greater precision and detail.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing amide derivatives using 2,4-difluoro-5-methoxybenzoic acid?
- Methodology : Amide bond formation typically employs this compound as a substrate in reactions with amines. For example, the compound is activated using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) as a condensing agent in dry DMF, with DIPEA (N,N-diisopropylethylamine) as the base. Post-condensation, the methoxy group is deprotected using boron tribromide (BBr₃) in dichloromethane to yield hydroxyl-substituted derivatives .
Q. How is the purity and structural integrity of synthesized derivatives validated?
- Analytical workflow :
- 1H-NMR : Key peaks include aromatic protons (δ 6.88–7.81 ppm) and methoxy groups (δ 3.89 ppm) .
- HPLC : Retention times (e.g., 13.036 min at 254 nm) and peak areas (>95%) confirm purity .
- Elemental analysis : Carbon, hydrogen, and nitrogen percentages are compared against theoretical values to verify stoichiometry .
Advanced Research Questions
Q. How can reaction yields be optimized for benzoylpiperidine derivatives incorporating this compound?
- Experimental variables :
- Catalyst selection : Pd₂(dba)₃/XantPhos systems improve coupling efficiency in arylthioether formation (e.g., 97% yield) .
- Solvent effects : Toluene at 120°C enhances Friedel-Crafts reactions, while DMF ensures solubility during amidation .
- Deprotection control : BBr₃ in dichloromethane at 0°C minimizes side reactions during methoxy-to-hydroxy conversion .
Q. What strategies resolve contradictions in spectral data during structural elucidation?
- Case study : In the 1H-NMR spectrum of (1-(2,4-difluoro-5-methoxybenzoyl)piperidin-4-yl)(4-(phenylthio)phenyl)methanone, overlapping signals at δ 3.12–3.74 ppm (piperidine protons) may obscure integration. Resolution : Use high-field NMR (500 MHz+) or 2D techniques (e.g., COSY, HSQC) to assign multiplet splitting and confirm substitution patterns .
Q. How do electronic effects of fluorine and methoxy substituents influence reactivity?
- Mechanistic insights :
- Fluorine : Enhances electrophilicity of the benzoic acid via electron-withdrawing effects, facilitating nucleophilic attack during amidation .
- Methoxy group : Ortho/para-directing in electrophilic substitution but deactivates the ring, requiring harsh conditions (e.g., BBr₃) for deprotection .
Critical Analysis of Contradictions
Q. Why do elemental analysis results sometimes deviate from theoretical values?
- Example : For compound 22b, calculated C: 67.12%, H: 4.51% vs. found C: 66.89%, H: 4.62% .
- Root cause : Residual solvents (e.g., EtOAc) or incomplete drying.
- Solution : Prolonged vacuum drying (<0.1 mbar, 24 hr) and TGA (thermogravimetric analysis) to confirm solvent removal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
